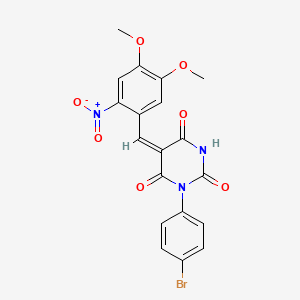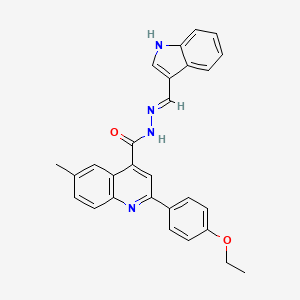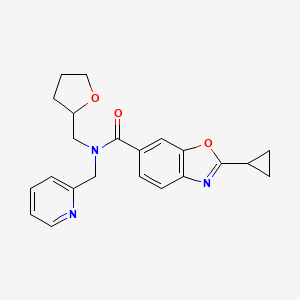![molecular formula C16H15Cl2N3OS2 B6032242 2-[(benzylthio)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B6032242.png)
2-[(benzylthio)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Benzylthio)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide, commonly known as BTH, is a synthetic compound that has been widely used in scientific research. BTH has been investigated for its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
BTH exerts its biological effects by activating the plant immune system and inducing the production of defense-related enzymes and proteins. BTH acts as a signal molecule that triggers the plant's defense response against pathogens and insects. BTH has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BTH has been shown to induce the production of defense-related enzymes and proteins in plants, such as peroxidase, chitinase, and β-1,3-glucanase. BTH has also been found to inhibit the growth of bacteria and viruses by disrupting their cell membranes. In cancer cells, BTH has been shown to induce apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
実験室実験の利点と制限
BTH has several advantages as a research tool, including its low toxicity, stability, and ease of synthesis. However, BTH has some limitations, such as its low solubility in water and its potential to induce oxidative stress in plants at high concentrations.
将来の方向性
BTH has shown promising results in various scientific fields, and future research could focus on the following directions:
1. Investigating the potential applications of BTH in other fields, such as food science and material science.
2. Developing new synthesis methods for BTH that are more efficient and eco-friendly.
3. Studying the molecular mechanisms of BTH action in plants and cancer cells to identify new targets for drug development.
4. Evaluating the environmental impact of BTH and developing strategies to minimize its potential toxicity.
5. Developing new formulations of BTH that improve its solubility and bioavailability.
Conclusion:
In conclusion, BTH is a synthetic compound that has been widely used in scientific research due to its potential applications in various fields. BTH has been investigated for its anticancer, antiviral, and antibacterial properties, as well as its potential applications in agriculture and environmental science. BTH exerts its biological effects by activating the plant immune system and inducing the production of defense-related enzymes and proteins. BTH has several advantages as a research tool, but it also has some limitations. Future research could focus on developing new synthesis methods, studying the molecular mechanisms of BTH action, and evaluating its environmental impact.
合成法
BTH can be synthesized by the reaction of 2-acetylthiophene with benzyl chloride and subsequently reacted with 3,4-dichlorophenylhydrazinecarbothioamide in the presence of a base. The final product is purified by recrystallization.
科学的研究の応用
BTH has been widely used in scientific research due to its potential applications in various fields. In medicine, BTH has been investigated for its anticancer, antiviral, and antibacterial properties. In agriculture, BTH has been used as a plant growth regulator and a pesticide. In environmental science, BTH has been studied for its potential applications in wastewater treatment and soil remediation.
特性
IUPAC Name |
1-[(2-benzylsulfanylacetyl)amino]-3-(3,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3OS2/c17-13-7-6-12(8-14(13)18)19-16(23)21-20-15(22)10-24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPVCVQREPUPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-methoxy-4-pyrimidinyl)amino]-1-phenylethanol trifluoroacetate (salt)](/img/structure/B6032174.png)


![2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6032194.png)
![1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6032199.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6032207.png)

![4-bromo-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B6032224.png)
![2-{[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6032235.png)

![1'-benzyl-N-[2-(2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6032247.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6032255.png)
![1-benzyl-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6032260.png)
![1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6032266.png)